4-[(2-Methoxyethyl)sulfamoyl]benzoic acid
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Overview
Description
4-[(2-Methoxyethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C10H13NO5S. It is used primarily in biochemical research, particularly in the field of proteomics . The compound is characterized by its sulfonamide group, which is known for its diverse applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-[(2-Methoxyethyl)sulfamoyl]benzoic acid involves several steps, typically starting with the preparation of the benzoic acid derivative. One common method involves the reaction of 4-aminobenzoic acid with 2-methoxyethanol in the presence of a sulfonyl chloride reagent. The reaction conditions often require a base such as triethylamine to facilitate the formation of the sulfonamide bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(2-Methoxyethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Methoxyethyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs targeting sulfonamide-sensitive pathways.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, making the compound useful in research focused on enzyme function and regulation .
Comparison with Similar Compounds
4-[(2-Methoxyethyl)sulfamoyl]benzoic acid can be compared to other sulfonamide-containing compounds, such as:
4-Aminobenzenesulfonamide:
4-Methoxybenzenesulfonamide: Similar in structure but lacks the benzoic acid moiety, affecting its reactivity and applications.
N-(2-Methoxyethyl)-4-aminobenzenesulfonamide: Shares the 2-methoxyethyl group but differs in the position of the sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
4-(2-methoxyethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-16-7-6-11-17(14,15)9-4-2-8(3-5-9)10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANXAESNLDUYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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